molecular formula C10H10INO B8423706 2-(5-Iodo-1-benzofuran-3-yl)ethanamine

2-(5-Iodo-1-benzofuran-3-yl)ethanamine

Cat. No.: B8423706
M. Wt: 287.10 g/mol
InChI Key: HBIVNRFXMSRWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Iodo-1-benzofuran-3-yl)ethanamine is a synthetic compound featuring a benzofuran core substituted with an iodine atom at the 5-position and an ethanamine moiety at the 3-position. This compound is primarily used in research settings, particularly in medicinal chemistry and neuropharmacology, owing to its structural resemblance to psychoactive phenethylamines and tryptamines. Its synthesis typically involves halogenation of benzofuran precursors followed by functionalization of the ethanamine side chain.

Properties

Molecular Formula

C10H10INO

Molecular Weight

287.10 g/mol

IUPAC Name

2-(5-iodo-1-benzofuran-3-yl)ethanamine

InChI

InChI=1S/C10H10INO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3-4,12H2

InChI Key

HBIVNRFXMSRWKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=CO2)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural or functional similarities with 2-(5-Iodo-1-benzofuran-3-yl)ethanamine:

25X-NBOMe Series (e.g., 25I-NBOMe)
  • Core Structure : Substituted phenyl ring (vs. benzofuran in the target compound).
  • Substituents : 4-Iodo, 2,5-dimethoxy groups on the phenyl ring; ethanamine side chain modified with an N-(2-methoxybenzyl) group.
  • Key Differences :
    • The NBOMe series incorporates a methoxybenzyl group on the ethanamine nitrogen, enhancing serotonin receptor (5-HT2A) binding affinity and potency .
    • The phenyl core lacks the oxygen heteroatom present in benzofuran, altering electronic properties and metabolic stability.
  • Pharmacology : 25I-NBOMe exhibits high potency (active at sub-milligram doses) but severe toxicity, including seizures and fatalities .
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine Hydrochloride
  • Core Structure : Benzofuran (same as the target compound).
  • Substituents : 5-Methoxy and 2-methyl groups; hydrochloride salt form.
  • The hydrochloride salt enhances aqueous solubility, unlike the freebase form of the target compound .
  • Applications : Used as a research chemical for receptor-binding assays.
2-(5-Iodo-2-methyl-1H-indol-3-yl)ethanamine
  • Core Structure : Indole (vs. benzofuran).
  • Substituents : 5-Iodo and 2-methyl groups on the indole ring.
  • Key Differences :
    • Indole’s nitrogen atom enables hydrogen bonding and π-stacking interactions distinct from benzofuran’s oxygen-based electronics.
    • The 2-methyl group may sterically hinder receptor binding compared to the unsubstituted benzofuran .
  • Applications : Investigated as a serotonin analog in neurological studies.

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Selected Compounds
Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility Notable Properties
This compound Benzofuran 5-Iodo 301.14 Slight (organic solvents) High lipophilicity; research focus
25I-NBOMe Phenyl 4-Iodo, 2,5-dimethoxy 413.24 Low High potency, severe toxicity
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine HCl Benzofuran 5-Methoxy, 2-Methyl 267.74 High (aqueous) Improved solubility via salt form
2-(5-Iodo-2-methyl-1H-indol-3-yl)ethanamine Indole 5-Iodo, 2-Methyl 300.13 Slight (DMSO, chloroform) Indole-specific receptor interactions
Key Observations:

Receptor Binding :

  • NBOMe compounds achieve high 5-HT2A affinity via the methoxybenzyl group , absent in the target compound.
  • Benzofuran and indole cores may target distinct receptor subtypes due to heteroatom differences (O vs. N).

Toxicity : The NBOMe series’ toxicity is linked to excessive receptor activation , whereas the target compound’s simpler structure may reduce off-target effects.

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